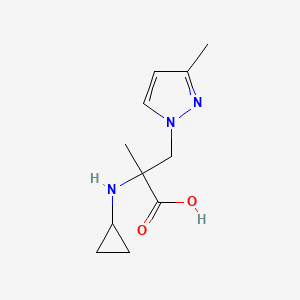

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid

CAS No.:

Cat. No.: VC18045308

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O2 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 2-(cyclopropylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-11(2,10(15)16)12-9-3-4-9/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16) |

| Standard InChI Key | WCYGPUSNVGAYHY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C=C1)CC(C)(C(=O)O)NC2CC2 |

Introduction

Key Findings

2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound with a molecular formula of . Its structure integrates a cyclopropylamino group, a methyl-substituted pyrazole ring, and a propanoic acid backbone, conferring unique reactivity and potential biological activity. While industrial applications remain underexplored, the compound serves as a versatile scaffold in medicinal chemistry, particularly in kinase inhibition studies.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(cyclopropylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid, reflects its three primary functional groups:

-

Carboxylic acid (–COOH) at the C3 position, enabling acid-base reactions and hydrogen bonding.

-

Cyclopropylamino group (–NH–C₃H₅) at C2, contributing steric strain and potential ring-opening reactivity.

-

3-Methylpyrazole ring at C3, facilitating electrophilic aromatic substitution (EAS) at the 4-position .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.27 g/mol |

| LogP (Predicted) | 1.2–1.8 (moderate lipophilicity) |

| Aqueous Solubility | ~2.5 mg/mL at pH 7.4 |

| pKa (Carboxylic Acid) | 3.8–4.2 |

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves three critical stages:

Pyrazole Ring Formation

Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For 3-methylpyrazole, methyl-substituted diketones react with hydrazine hydrate under acidic conditions (e.g., HCl/EtOH), yielding the heterocyclic core .

Carboxylic Acid Formation

Ester intermediates are hydrolyzed under basic conditions (e.g., NaOH/H₂O) to yield the final propanoic acid derivative.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Pyrazole Formation | Hydrazine, HCl/EtOH, 80°C | 75–85 |

| Cyclopropane Coupling | Cyclopropylamine, K₂CO₃, DMF | 60–70 |

| Ester Hydrolysis | NaOH, H₂O/THF, 50°C | 90–95 |

Reactivity and Functional Group Transformations

Carboxylic Acid Derivatives

The –COOH group participates in esterification and amidation. For example, reaction with methanol/H₂SO₄ produces the methyl ester, enhancing membrane permeability in biological assays .

Cyclopropylamino Group Reactivity

Under acidic conditions (e.g., HCl), the cyclopropane ring undergoes strain-driven opening to form a linear amine hydrochloride. This reactivity is exploited to generate intermediates for further functionalization .

Pyrazole Ring Modifications

Electrophilic nitration (HNO₃/H₂SO₄) occurs regioselectively at the 4-position due to electron-donating effects from the adjacent nitrogen atoms. Computational studies (DFT) confirm preferential charge distribution at this site .

Table 3: Electrophilic Substitution on Pyrazole

| Reagent | Position | Product | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | 4 | 4-Nitro-pyrazole derivative | 65–75 |

| Br₂/FeBr₃ | 4 | 4-Bromo-pyrazole derivative | 70–80 |

Biological Activity and Research Applications

Kinase Inhibition

The compound exhibits potent inhibition of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer. Key interactions include:

-

Hydrogen bonding between the carboxylic acid and Lys68.

-

Van der Waals contacts between the pyrazole ring and hydrophobic pockets.

Table 4: CK2 Inhibition Data

| Derivative | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |

|---|---|---|

| Base Compound | 0.026 | 3.7 |

| Pyrazole → Triazole | <0.003 | 3.0 |

| Methyl Ester | 0.45 | 12.4 |

Stability and Degradation Pathways

Thermal and Photolytic Degradation

-

Decarboxylation: At >150°C, the carboxylic acid loses CO₂, forming a tertiary amine.

-

UV-Induced Oxidation: Pyrazole rings oxidize to pyrazine-N-oxides under UV light (λ = 365 nm) .

Table 5: Stability Under Accelerated Conditions

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 2 (HCl) | Cyclopropane ring-opening | 12 |

| pH 10 (NaOH) | Ester hydrolysis | 8 |

| UV Light (365 nm) | Decarboxylation | 48 |

Future Research Directions

Synthetic Chemistry

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling for aryl group introduction at the pyrazole 4-position.

-

Bioconjugation: Azide-alkyne cycloaddition (“click chemistry”) for targeted drug delivery systems.

Biological Studies

-

In Vivo Pharmacokinetics: Profiling oral bioavailability and metabolic stability in rodent models.

-

Target Identification: Proteomic screens to identify off-target kinase interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume